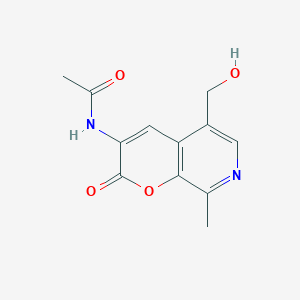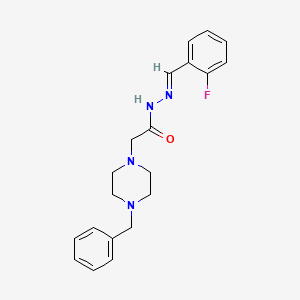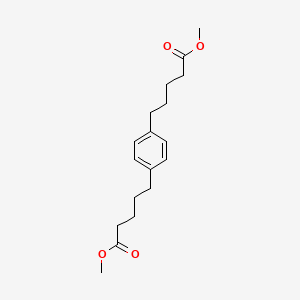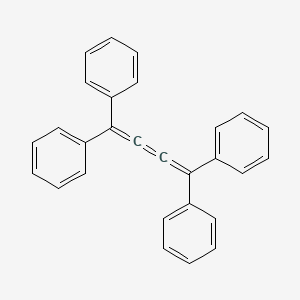
N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide is a complex organic compound with a unique structure that includes a pyrano-pyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide typically involves multi-step organic reactions The starting materials often include pyridine derivatives, which undergo a series of reactions such as alkylation, oxidation, and cyclization to form the pyrano-pyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pyrano-pyridine core can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(5-Carboxy-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide.
Reduction: Formation of N-(5-Hydroxymethyl-8-methyl-2-hydroxy-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-benzamide
- N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-propionamide
Uniqueness
N-(5-Hydroxymethyl-8-methyl-2-oxo-2H-pyrano(2,3-C)pyridin-3-YL)-acetamide is unique due to its specific acetamide group, which can influence its reactivity and interactions compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for specific applications where the acetamide group plays a crucial role.
Propriétés
Numéro CAS |
30212-59-0 |
|---|---|
Formule moléculaire |
C12H12N2O4 |
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
N-[5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridin-3-yl]acetamide |
InChI |
InChI=1S/C12H12N2O4/c1-6-11-9(8(5-15)4-13-6)3-10(12(17)18-11)14-7(2)16/h3-4,15H,5H2,1-2H3,(H,14,16) |
Clé InChI |
WPXQLCGNZYOCOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C2=C1OC(=O)C(=C2)NC(=O)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968922.png)



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11968942.png)
![Benzo[d]imidazo[2,1-b]thiazol-3-yl(4-chlorophenyl)methanone](/img/structure/B11968946.png)
![1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968954.png)
![Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride](/img/structure/B11968955.png)
![5-(3,4-Dimethoxyphenyl)-4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11968964.png)
![Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(2-methyl-2H-chromen-3-YL)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968966.png)


![2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968978.png)
![Ethyl bicyclo[2.2.1]hept-2-yl(cyano)acetate](/img/structure/B11968985.png)
